molecular formula C7H10ClN3O2 B13068868 Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13068868
M. Wt: 203.62 g/mol
InChI Key: FXEKBQAGIDDALE-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methyl ester group and a 3-chloropropyl substituent on the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Copper (Cu(I)) for cycloaddition reactions.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

    Hydrolysis Products: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 1-(3-chloropropyl)-5-methyl-1H-1,2,3,4-tetrazole
  • 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the methyl ester and the 3-chloropropyl group, which confer specific reactivity and stability. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for distinct applications .

Biological Activity

Methyl 1-(3-chloropropyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their role in medicinal chemistry due to their antimicrobial, antifungal, anticancer, and antiviral properties. The unique structure of triazoles allows them to interact with various biological targets, making them valuable in drug design.

The mechanism of action for this compound is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target biomolecules. This compound may inhibit specific enzymes or receptors involved in critical biological pathways. The presence of the chloropropyl group and carboxylate ester enhances its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens:

  • Fungi: Triazoles are well-known for their antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of fungal strains by targeting ergosterol biosynthesis.
  • Bacteria: The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects on Escherichia coli and Staphylococcus aureus.

Anticancer Activity

The potential anticancer effects of triazole derivatives have gained attention in recent years. Several studies have highlighted the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)2.6
HCT-116 (Colon)2.8
HepG2 (Liver)1.4

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Recent studies have evaluated the biological activities of various triazole analogs, including this compound:

  • Antitrypanosomal Activity: A study assessed the activity of several triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. This compound showed promising results with an IC50 value significantly lower than that of standard treatments .
  • Combination Therapy: Research indicated that combining triazole derivatives with existing drugs enhanced their efficacy against resistant strains of pathogens. An isobologram analysis revealed additive interactions when this compound was used alongside traditional therapies .

Properties

IUPAC Name

methyl 1-(3-chloropropyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-13-7(12)6-5-11(10-9-6)4-2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEKBQAGIDDALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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